molecular formula C26H25ClN2O3 B030583 Tolvaptan, (S)- CAS No. 331947-44-5

Tolvaptan, (S)-

Cat. No. B030583
CAS RN: 331947-44-5
M. Wt: 448.9 g/mol
InChI Key: GYHCTFXIZSNGJT-DEOSSOPVSA-N
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Description

Tolvaptan, (S)- is a synthetic, non-peptide, orally active, selective vasopressin V2-receptor antagonist used to treat hyponatremia in people with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH). It is a highly selective, competitive, and reversible inhibitor of the V2 receptor, and it has been found to be effective in reducing mortality in patients with hyponatremia. In addition, tolvaptan has been used in the treatment of polycystic kidney disease (PKD) and in the prevention of hyponatremia due to thiazide diuretics.

Mechanism of Action

Target of Action

Tolvaptan is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . V2R is predominantly expressed in the renal collecting ducts and the thick ascending limb , where it plays a crucial role in water reabsorption.

Mode of Action

Tolvaptan interacts with V2R, blocking the action of the endogenous hormone arginine vasopressin (AVP). AVP normally binds to V2R, triggering an increase in cyclic adenosine monophosphate (cAMP) concentration . By competitively inhibiting AVP binding, Tolvaptan prevents this increase in cAMP, thereby reducing water reabsorption .

Biochemical Pathways

The primary biochemical pathway affected by Tolvaptan involves the regulation of water balance in the body. Under normal conditions, AVP binding to V2R stimulates the insertion of water channels, known as aquaporins, into the luminal membranes of renal collecting ducts. This process facilitates water reabsorption from urine, concentrating the urine and diluting the blood .

When Tolvaptan blocks V2R, this process is inhibited, leading to a decrease in urine osmolality and an increase in free water clearance . This results in the excretion of more dilute urine (a process known as aquaresis), which can help correct hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormones (SIADH) .

Pharmacokinetics

Tolvaptan exhibits dose-linear pharmacokinetic characteristics . After oral administration, peak plasma concentrations are observed within 2 to 4 hours . The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . The elimination half-life is approximately 12 hours .

Result of Action

The primary molecular effect of Tolvaptan is the blockade of V2R, preventing the receptor’s activation by AVP . On a cellular level, this leads to a decrease in the reabsorption of water in the renal collecting ducts . Clinically, this results in an increase in urine volume and a decrease in urine osmolality . These effects can help correct hyponatremia in patients with conditions like congestive heart failure, cirrhosis, and SIADH .

Action Environment

The efficacy and safety of Tolvaptan can be influenced by various environmental factors. For instance, the presence of drugs that inhibit or induce CYP3A4 can affect Tolvaptan’s metabolism, potentially altering its efficacy and safety profile . Additionally, the drug’s effect can be influenced by the patient’s hydration status, as Tolvaptan increases urine output . Therefore, adequate fluid intake is important during treatment to prevent dehydration .

Safety and Hazards

Tolvaptan should not be used for longer than 30 days and should not be used in patients with underlying liver disease because it can cause liver injury, potentially leading to liver failure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Tolvaptan can be recommended for water retention in HF patients, but more evidence is needed . There is an urgent need for more and better research on different diuretic strategies in patients with HF .

Biochemical Analysis

Biochemical Properties

Tolvaptan, (S)- interacts with the vasopressin V2 receptor . It is a selective and competitive arginine vasopressin receptor 2 antagonist . Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption .

Cellular Effects

Tolvaptan, (S)- has demonstrated its efficacy in interfering with cAMP accumulation, slowing total kidney volume (TKV), and is now a valuable option for treating ADPKD patients . It also effectively inhibited cell cycle progression, whereas it induced apoptosis . Furthermore, it reduced cell invasiveness .

Molecular Mechanism

Tolvaptan, (S)- exerts its effects at the molecular level through its selective and competitive antagonism of the arginine vasopressin receptor 2 . This binding interaction with the receptor prevents the insertion of aquaporins into the walls of the renal collecting ducts, thereby preventing water absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tolvaptan, (S)- have been observed to remain constant throughout the study, although its effects were more pronounced on the first day of treatment . It has also been observed that the daily urine volume and daily water consumption were statistically significantly increased after administration of Tolvaptan from Day 1 to Day 7 .

Dosage Effects in Animal Models

In animal models, Tolvaptan, (S)- has shown to reduce mortality in an acute model, and controlling the extent of serum sodium elevation without causing abnormal animal behavior suggesting neurological symptoms in a chronic model . The effects of Tolvaptan, (S)- vary with different dosages in animal models .

Metabolic Pathways

Tolvaptan, (S)- is involved in metabolic pathways that are exclusively by CYP3A4 enzyme in the liver . Its metabolites are inactive .

Transport and Distribution

Tolvaptan, (S)- is transported and distributed within cells and tissues. It is predominantly observed in regions prone to cyst formation, particularly the renal collecting duct and the thick ascending limb .

Subcellular Localization

The subcellular localization of Tolvaptan, (S)- is primarily at the vasopressin V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts .

properties

IUPAC Name

N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCTFXIZSNGJT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331947-44-5
Record name Tolvaptan, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLVAPTAN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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